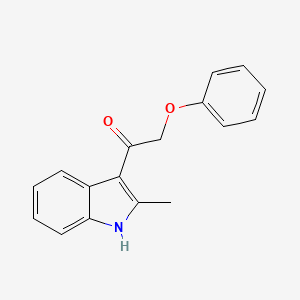
1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” is a chemical compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
The synthesis of indole derivatives, including “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone”, often involves the Friedel-Crafts alkylation of indole with enones . In one study, a series of 3-substituted 2-methyl indole analogs were synthesized and evaluated for their biological activities .Molecular Structure Analysis
The molecular structure of “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” is characterized by the presence of an indole nucleus, which is a biologically active pharmacophore in medicinal molecules . This indole nucleus is linked to an acetic acid (or a derivative) at the C3 carbon atom .Chemical Reactions Analysis
Indole derivatives, including “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone”, have been found to exhibit inhibitory activities against various enzymes. For instance, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone was found to be a good inhibitor with the lowest Ki value for both Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .Aplicaciones Científicas De Investigación
1. Inhibition of Acetylcholinesterase (AChE) and Glutathione S-transferase (GST) Enzymes This compound has been found to exhibit moderate to good inhibitory activities against AChE and GST enzymes . AChE is a key enzyme in the human brain and plays an important role in many biological functions, particularly in central nervous system functions . GSTs are important enzymes in the cellular antioxidant system .
2. Synthesis of Novel 3-Substitue 2-Methyl Indole Analogs The compound is used in the synthesis of novel 3-substitue 2-methyl indole analogs . These analogs have shown potential as inhibitors of AChE and GST receptors .
ADMET and Pharmacokinetic Properties Prediction
The compound is used in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacokinetic properties of the 3-substitue 2-methyl indole analogs .
Molecular Docking Studies
The compound is used in molecular docking studies to gain insight into the interaction modes of the synthesized analogs and rationalize structure-activity relationship .
Lead Drug Discovery
The compound is used in lead drug discovery using molecular docking for the selected enzymes .
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Safety and Hazards
Direcciones Futuras
The future directions for “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” and other indole derivatives include further development of tubulin polymerization inhibitors . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-17(14-9-5-6-10-15(14)18-12)16(19)11-20-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBCCRQWKDBWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-8-[(5-methyl-2-furyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5663967.png)
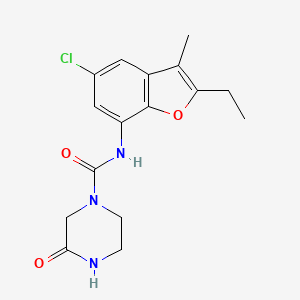
![1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5663984.png)
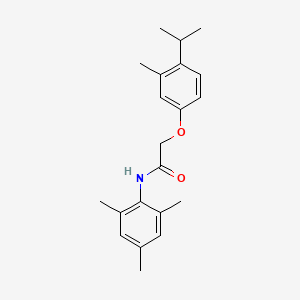
![(1S)-N,3-dimethyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1-butanamine hydrochloride](/img/structure/B5663991.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5663996.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-4-isopropyl-1,3-thiazole-2-carboxamide](/img/structure/B5664004.png)
![2,2-dimethyl-N-{[(3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5664021.png)
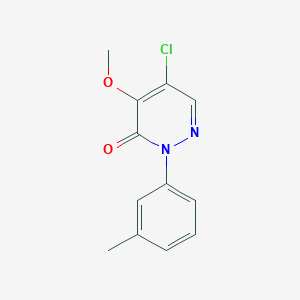
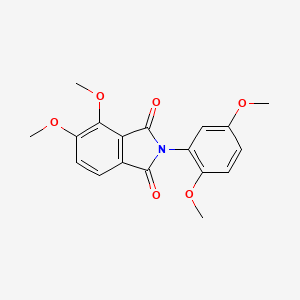
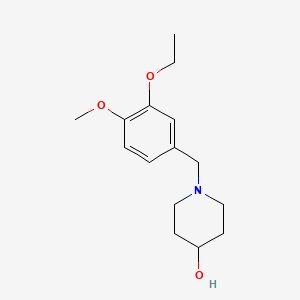
![1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B5664039.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylacetyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5664043.png)
![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)